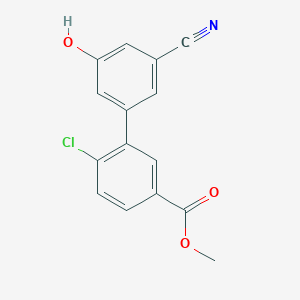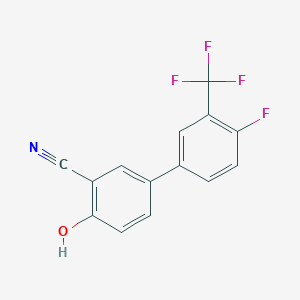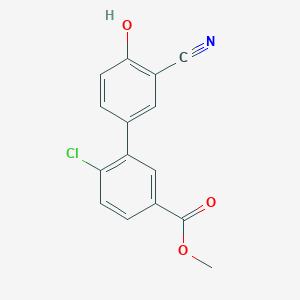
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol (5-CMC) is a novel synthetic organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 336.6 g/mol and a melting point of 186-187°C. 5-CMC is a derivative of phenol, which is a common aromatic compound found in many natural and synthetic compounds. This compound has been studied for its potential applications in the fields of biochemistry and physiology.
科学的研究の応用
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipase. In addition, it has been used to study the effects of various drugs on the human body. It has also been used to study the effects of various environmental toxins on the human body.
作用機序
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as tyrosinase and lipase. This inhibition is thought to be due to the compound's ability to bind to the active sites of the enzymes and block their activity.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% has been studied for its potential effects on the human body. It has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes, such as tyrosinase and lipase. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
実験室実験の利点と制限
The advantages of using 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% in lab experiments include its availability, low cost, and ease of synthesis. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to using this compound, such as its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
The future directions of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% research include further investigation into its potential applications in biochemistry and physiology. In addition, further research is needed to better understand its mechanism of action and its potential effects on the human body. Furthermore, additional research is needed to explore the potential of using 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% in drug development and clinical trials. Other potential future directions for 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% research include exploring its potential as a therapeutic agent and investigating its potential uses in the fields of agriculture and food science.
合成法
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-chloro-5-methoxycarbonylphenol with cyanide in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as water, at a temperature of around 100°C. The reaction is complete when the product is isolated and purified by recrystallization.
特性
IUPAC Name |
methyl 4-chloro-3-(3-cyano-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)10-2-3-14(16)13(7-10)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBILAZZTMMYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684981 |
Source


|
| Record name | Methyl 6-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-07-8 |
Source


|
| Record name | Methyl 6-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)




![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)

